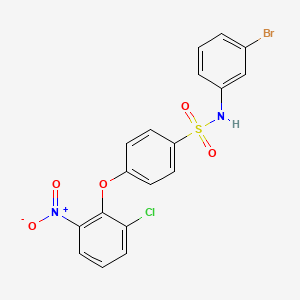
N-(3-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the presence of bromine, chlorine, and nitro groups, contribute to its potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Bromination and chlorination of the aromatic rings using bromine and chlorine sources, respectively.
Sulfonation: Introduction of the sulfonamide group through the reaction of the aromatic compound with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amines: From the reduction of the nitro group.
Sulfonic Acids: From the oxidation of the sulfonamide group.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: Possible development as an antimicrobial or anticancer agent due to its structural similarity to other bioactive sulfonamides.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, thereby exerting antimicrobial effects. The presence of halogens and nitro groups may enhance its binding affinity to target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
N-(4-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide: A structurally similar compound with a different substitution pattern.
N-(3-Bromophenyl)-4-(2-chloro-5-nitrophenoxy)benzene-1-sulfonamide: Another isomer with a different position of the nitro group.
Uniqueness
N-(3-Bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other sulfonamides. The combination of bromine, chlorine, and nitro groups in the same molecule is relatively rare and may offer unique opportunities for chemical modifications and applications.
Properties
CAS No. |
823781-50-6 |
|---|---|
Molecular Formula |
C18H12BrClN2O5S |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(2-chloro-6-nitrophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C18H12BrClN2O5S/c19-12-3-1-4-13(11-12)21-28(25,26)15-9-7-14(8-10-15)27-18-16(20)5-2-6-17(18)22(23)24/h1-11,21H |
InChI Key |
AWPDHTDLWSOUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
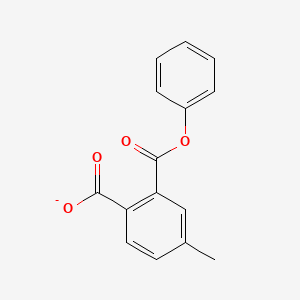
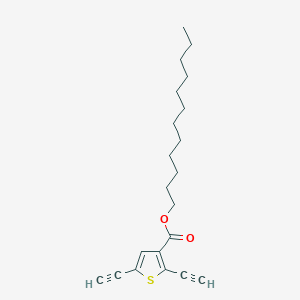
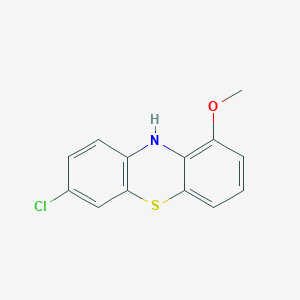
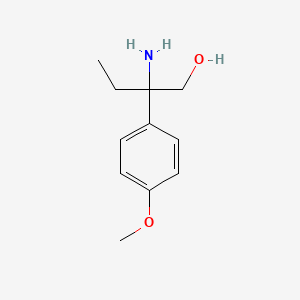
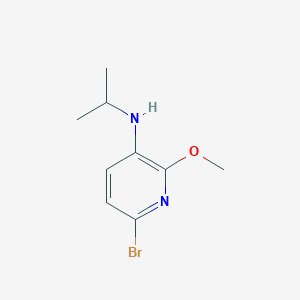

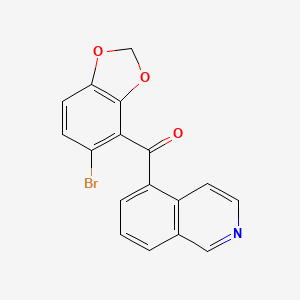
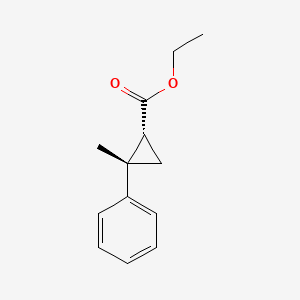
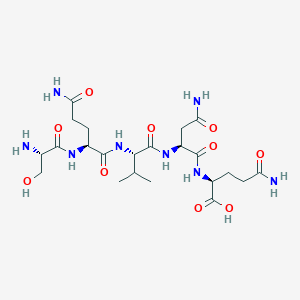
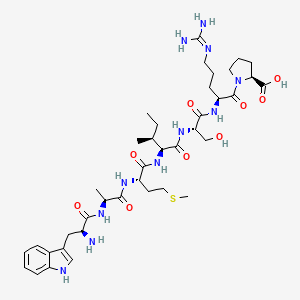
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
